1-(Bromomethyl)-2,4-dimethylbenzene

Description

Properties

IUPAC Name |

1-(bromomethyl)-2,4-dimethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11Br/c1-7-3-4-9(6-10)8(2)5-7/h3-5H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLUZJWOTTXZIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CBr)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50370386 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78831-87-5 | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50370386 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(bromomethyl)-2,4-dimethylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(Bromomethyl)-2,4-dimethylbenzene chemical properties

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Properties, Synthesis, and Reactivity for the Research Scientist

Abstract

This compound, also known as 2,4-dimethylbenzyl bromide, is a versatile aromatic halide intermediate critical to advanced organic synthesis. Its unique structure, featuring a reactive benzylic bromide functional group on a substituted xylene backbone, makes it an essential building block for introducing the 2,4-dimethylbenzyl moiety into complex molecular architectures. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its core chemical and physical properties, detail its primary synthetic route via Wohl-Ziegler bromination with mechanistic insights, and elucidate its key reactivity patterns, including nucleophilic substitution and Grignard reagent formation. The content herein is grounded in established chemical principles and supported by detailed experimental protocols and safety guidelines to empower scientists in its effective and safe application.

Molecular Identity and Physicochemical Properties

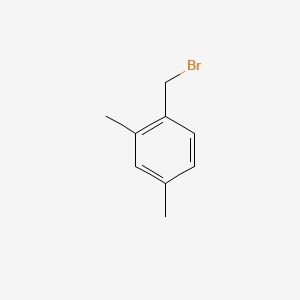

This compound is an organic compound characterized by a benzene ring substituted with two methyl groups at positions 2 and 4, and a bromomethyl group at position 1. This substitution pattern dictates its reactivity and physical characteristics.

Table 1: Chemical Identifiers and Core Properties

| Property | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dimethylbenzyl bromide | N/A |

| CAS Number | 2746-81-8 | N/A |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| Appearance | Solid | [1] |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N | [1] |

| SMILES | CC1=C(CBr)C=CC(C)=C1 | [1] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound after synthesis. The key expected features are outlined below.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the two benzylic protons (-CH₂Br) typically in the 4.4-4.7 ppm region, two singlets for the non-equivalent methyl groups (-CH₃) around 2.2-2.4 ppm, and a set of multiplets or distinct signals in the aromatic region (6.9-7.3 ppm) corresponding to the three protons on the benzene ring.

-

¹³C NMR: The carbon NMR would display signals for the benzylic carbon (-CH₂Br) around 30-35 ppm, two distinct signals for the methyl carbons, and six signals for the aromatic carbons, four of which are substituted (quaternary) and three are proton-bearing (CH).

-

IR Spectroscopy: Infrared analysis would reveal characteristic C-H stretching vibrations for the aromatic ring and alkyl groups (~2850-3100 cm⁻¹), C=C stretching for the aromatic ring (~1450-1600 cm⁻¹), and a prominent C-Br stretching absorption in the fingerprint region (~500-650 cm⁻¹).

Synthesis: The Wohl-Ziegler Bromination of 1,2,4-Trimethylbenzene

The most direct and efficient method for synthesizing this compound is the selective benzylic bromination of 1,2,4-trimethylbenzene (pseudocumene). The Wohl-Ziegler reaction is the gold standard for this transformation, employing N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.[2][3]

Mechanism Deep Dive

The Wohl-Ziegler reaction proceeds via a free-radical chain mechanism.[4][5] The key to its selectivity for the benzylic position over aromatic bromination or addition to a double bond is that NBS maintains a very low, steady-state concentration of molecular bromine (Br₂).[4]

-

Initiation: The reaction is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon heating or UV irradiation to form radicals.[5] This radical then abstracts a bromine atom from a trace amount of Br₂ to generate a bromine radical (Br•).

-

Propagation:

-

A bromine radical abstracts a hydrogen atom from one of the benzylic methyl groups of 1,2,4-trimethylbenzene. This step is highly selective for the benzylic position because the resulting 2,4-dimethylbenzyl radical is resonance-stabilized by the aromatic ring.

-

The benzyl radical reacts with a molecule of Br₂ to form the desired product, this compound, and regenerates a bromine radical, which continues the chain.

-

-

Regeneration of Br₂: The HBr generated during propagation reacts with NBS to produce succinimide and a fresh molecule of Br₂. This step is crucial for maintaining the low Br₂ concentration needed to prevent unwanted side reactions.[4]

Detailed Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

-

Setup: To a dry, round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 1,2,4-trimethylbenzene (1.0 eq) and a suitable solvent like carbon tetrachloride (CCl₄) or cyclohexane.

-

Scientist's Insight: Carbon tetrachloride is a traditional solvent because it is inert and the succinimide byproduct is insoluble in it, providing a visual endpoint as it floats to the surface.[2] Due to toxicity, cyclohexane or trifluorotoluene are now preferred alternatives.

-

-

Reagent Addition: Add N-Bromosuccinimide (NBS, 1.0-1.1 eq) and a catalytic amount of a radical initiator such as AIBN or benzoyl peroxide (0.02-0.05 eq).

-

Reaction: Heat the mixture to reflux (typically ~80°C for CCl₄) under a nitrogen atmosphere. The reaction can be monitored by the disappearance of the denser NBS and the appearance of the less dense succinimide.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the solid succinimide byproduct.

-

Wash the filtrate with an aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a water and brine wash.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure.

-

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent (e.g., hexanes) to yield pure this compound.

Core Reactivity and Synthetic Utility

The synthetic value of this compound stems from the high reactivity of the benzylic C-Br bond.

Nucleophilic Substitution Reactions

The compound is an excellent electrophile for nucleophilic substitution reactions. The benzylic carbon is susceptible to attack by a wide range of nucleophiles, typically via an Sₙ2 mechanism, due to the primary nature of the carbon and the good leaving group ability of bromide.[6] This allows for the straightforward formation of new carbon-carbon, carbon-oxygen, and carbon-nitrogen bonds.

Protocol Example: Synthesis of (2,4-Dimethylphenyl)acetonitrile

-

Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a polar aprotic solvent like dimethylformamide (DMF) or acetone.

-

Nucleophile Addition: Add sodium cyanide (NaCN, 1.1-1.2 eq) to the solution.

-

Scientist's Insight: A polar aprotic solvent is chosen because it solvates the cation (Na⁺) but not the nucleophile (CN⁻), enhancing the nucleophilicity and accelerating the Sₙ2 reaction rate. Caution: Cyanide is highly toxic.

-

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50°C) until TLC or GC-MS analysis indicates complete consumption of the starting material.

-

Workup: Quench the reaction by pouring it into water. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine, dry over MgSO₄, and concentrate under reduced pressure to afford the crude nitrile product, which can be further purified by distillation or chromatography.

Grignard Reagent Formation

Treatment with magnesium metal in an anhydrous ether solvent converts this compound into its corresponding Grignard reagent, (2,4-dimethylbenzyl)magnesium bromide.[7] This transforms the electrophilic benzylic carbon into a potent nucleophile.[8]

Critical Consideration: Grignard reagents are extremely sensitive to moisture and protic sources.[9] All glassware must be rigorously dried, and anhydrous solvents must be used.

Detailed Experimental Protocol: Grignard Reagent Formation

-

Setup: Assemble a three-neck flask (oven-dried and cooled under nitrogen) with a dropping funnel, condenser, and nitrogen inlet. Add magnesium turnings (1.1-1.2 eq) to the flask.

-

Initiation: Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface.[7] Add a small portion of a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) to the flask, just enough to cover the magnesium.

-

Addition: Once the reaction initiates (indicated by bubbling or a gentle exotherm), slowly add the remaining THF solution from the dropping funnel at a rate that maintains a gentle reflux.

-

Completion: After the addition is complete, continue to stir the mixture (with heating if necessary) until most of the magnesium has been consumed. The resulting grey/brown solution is the Grignard reagent, ready for use in subsequent reactions.

Safety, Handling, and Storage

Proper handling of this compound is crucial due to its hazardous properties.

Table 2: GHS Hazard Information

| Pictogram | GHS Code | Hazard Statement | Classification | Source(s) |

|

| GHS07 | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | [1][10] |

| H315: Causes skin irritation | Skin Irritation 2 | [11][12] | ||

| H319: Causes serious eye irritation | Eye Irritation 2 | [10][11][12] |

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. Handle in a well-ventilated fume hood.[11]

-

Handling: Avoid contact with skin, eyes, and clothing. Do not inhale dust or vapors.[13] Wash hands thoroughly after handling.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and metals.[11][13]

Conclusion

This compound is a synthetically powerful and versatile intermediate. A thorough understanding of its properties, its synthesis via the Wohl-Ziegler reaction, and its characteristic reactivity patterns—especially nucleophilic substitution and Grignard formation—is essential for its effective use in the design and execution of complex synthetic strategies. For professionals in drug discovery and materials science, this compound offers a reliable means to incorporate the 2,4-dimethylbenzyl scaffold, enabling the exploration of novel chemical space. Adherence to strict safety protocols is mandatory for its handling and application in the laboratory.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 4. Wohl-Ziegler Reaction [organic-chemistry.org]

- 5. youtube.com [youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Grignard reagent - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. Benzene, 1-bromo-2,4-dimethyl- | C8H9Br | CID 68503 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

Introduction: A Versatile Building Block in Modern Synthesis

An In-depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene

Prepared for: Researchers, Scientists, and Drug Development Professionals Subject Matter Expert: Gemini, Senior Application Scientist

This compound, identified by its CAS number 3484-93-1, is a substituted aromatic compound of significant interest in the fields of organic synthesis and medicinal chemistry. As a derivative of 1,2,4-trimethylbenzene (pseudocumene), its strategic placement of a reactive bromomethyl group on a dimethylated benzene ring makes it a valuable intermediate. The benzylic bromide functionality serves as a potent electrophilic site, enabling chemists to introduce the 2,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This capability is particularly crucial in drug development, where precise structural modifications are paramount for optimizing the pharmacological properties of lead compounds. This guide provides a comprehensive technical overview of its synthesis, reactivity, characterization, and safe handling, grounded in established chemical principles and experimental insights.

| Property | Value | Source |

| CAS Number | 3484-93-1 | [1] |

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| Appearance | Solid | |

| SMILES | CC1=C(CBr)C=CC(C)=C1 | |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |

Section 1: Synthesis and Purification – The Wohl-Ziegler Reaction

The primary and most efficient route for the synthesis of this compound is through the free-radical bromination of 1,2,4-trimethylbenzene at the benzylic position. This transformation, a variation of the Wohl-Ziegler reaction, is highly selective for the benzylic C-H bonds due to the resonance stabilization of the resulting benzylic radical intermediate.[2][3]

Causality of Experimental Choices:

-

Brominating Agent: N-Bromosuccinimide (NBS) is the reagent of choice over molecular bromine (Br₂).[2] The core reason is to maintain a low, steady concentration of Br₂ in the reaction medium. This is achieved through the reaction of NBS with trace amounts of HBr that are generated during the reaction.[2] Using a high concentration of Br₂ directly would lead to undesirable side reactions, primarily electrophilic aromatic substitution on the electron-rich dimethylbenzene ring.

-

Radical Initiator: The reaction requires an initiator to generate the initial bromine radical. Common choices include benzoyl peroxide or azobisisobutyronitrile (AIBN), which decompose upon heating or UV irradiation to form radicals that initiate the chain reaction.[4]

-

Solvent: A non-polar, inert solvent such as carbon tetrachloride (CCl₄) or cyclohexane is typically used.[5] These solvents do not participate in the radical reaction and effectively dissolve the starting materials. Due to toxicity concerns, solvents like PhCF₃ are now sometimes used as alternatives to CCl₄.[5]

Workflow for Synthesis of this compound

References

- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Benzylic Bromination - Chemistry Steps [chemistrysteps.com]

- 4. 2,3-BIS-BROMOMETHYL-1,4-DIMETHOXY-BENZENE synthesis - chemicalbook [chemicalbook.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Structure, Synthesis, and Applications

Executive Summary: 1-(Bromomethyl)-2,4-dimethylbenzene, also known as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon of significant interest to the chemical synthesis and pharmaceutical industries. Its structure, featuring a reactive benzylic bromide, makes it a versatile intermediate for introducing the 2,4-dimethylbenzyl moiety into a wide range of molecular scaffolds. This guide provides a comprehensive overview of its chemical and physical properties, a detailed, field-tested protocol for its synthesis via free-radical bromination, an analysis of its chemical reactivity, and essential safety and handling procedures tailored for research and development professionals.

Chemical Identity and Physicochemical Properties

Nomenclature and Identifiers

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. This compound is frequently confused with its isomers, such as 1-bromo-2,4-dimethylbenzene, which has fundamentally different reactivity. The primary identifiers for the target compound are summarized below.

| Identifier | Value | Source |

| Preferred IUPAC Name | This compound | [1] |

| Synonym | 2,4-Dimethylbenzyl bromide | [1][2] |

| CAS Number | 78831-87-5 | [1][2] |

| Molecular Formula | C₉H₁₁Br | [1] |

| Molecular Weight | 199.09 g/mol | [1] |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |

Structural Representation

The structure consists of a benzene ring substituted at positions 1, 2, and 4. The bromomethyl group (-CH₂Br) is at position 1, with methyl groups (-CH₃) at positions 2 and 4. This specific arrangement influences the electronic properties and steric environment of the reactive benzylic carbon.

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of the compound are essential for planning reactions, purifications, and storage. It is a solid at room temperature.[2]

| Property | Value | Source |

| Physical State | Solid | [2] |

| Melting Point | 15 °C | [2] |

| Boiling Point | 235.4 °C at 760 mmHg | [2] |

| Density | 1.314 g/cm³ | [2] |

| Flash Point | 101.7 °C | [2] |

Synthesis and Purification

Mechanistic Rationale: The Wohl-Ziegler Reaction

The most efficient and selective method for synthesizing benzylic bromides from their corresponding methylarenes is the Wohl-Ziegler reaction.[3][4] This reaction employs N-Bromosuccinimide (NBS) as the bromine source and a radical initiator.

Causality Behind Experimental Choices:

-

N-Bromosuccinimide (NBS): NBS is the reagent of choice over molecular bromine (Br₂) for benzylic bromination. The core reason is selectivity. NBS maintains a very low, steady-state concentration of Br₂ in the reaction mixture, which favors the radical substitution pathway at the benzylic position over competitive ionic electrophilic addition to the aromatic ring.[5][6]

-

Radical Initiator: The reaction proceeds via a free-radical chain mechanism. An initiator, such as benzoyl peroxide or azobisisobutyronitrile (AIBN), is required to generate the initial bromine radical that propagates the chain reaction.[5][7]

-

Solvent: A non-polar, inert solvent like carbon tetrachloride (CCl₄) or benzene is traditionally used because it does not react with the radical intermediates.[3] Due to toxicity and environmental concerns, safer alternatives like acetonitrile or trifluorotoluene are now often employed.[3][5]

Detailed Experimental Protocol: Synthesis from 1,2,4-Trimethylbenzene

This protocol describes the selective bromination of a single methyl group of 1,2,4-trimethylbenzene (pseudocumene).

Materials:

-

1,2,4-Trimethylbenzene (pseudocumene)

-

N-Bromosuccinimide (NBS)

-

Benzoyl Peroxide (BPO) or AIBN

-

Anhydrous Benzene or Acetonitrile

-

Saturated Sodium Bicarbonate Solution

-

Saturated Sodium Thiosulfate Solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2,4-trimethylbenzene (1.0 equivalent) in anhydrous benzene (or acetonitrile). The setup should be in a well-ventilated fume hood.[8]

-

Reagent Addition: Add N-bromosuccinimide (1.0 eq.) and a catalytic amount of benzoyl peroxide (approx. 0.02 eq.).

-

Reaction: Heat the mixture to a vigorous reflux. The reaction is initiated by the decomposition of the peroxide.[8] The reaction progress can be monitored by observing the solid succinimide (a byproduct) floating to the surface, as it is less dense than the NBS starting material which sinks.[3][5]

-

Workup: Once the reaction is complete (all NBS consumed), cool the flask to room temperature. Filter the mixture to remove the succinimide.[8]

-

Washing: Transfer the filtrate to a separatory funnel. Wash the organic layer sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.[9]

Synthesis and Purification Workflow

Caption: Step-by-step workflow for the synthesis and purification of the title compound.

Purification and Characterization

The crude product is typically an oil or a low-melting solid which can be purified by recrystallization from a suitable solvent like hexane or by column chromatography.[9] Structure confirmation is achieved through spectroscopic methods.

-

¹H NMR: The proton NMR spectrum is the most powerful tool for confirming the structure. Expected signals (in CDCl₃) are:

-

¹³C NMR: The carbon spectrum will show nine distinct signals, including a signal for the benzylic carbon (-CH₂Br) around δ 30-34 ppm and characteristic signals for the aromatic carbons.[10]

Chemical Reactivity and Synthetic Utility

The Benzylic Bromide Moiety: A Versatile Electrophile

The core of this compound's utility lies in the high reactivity of the bromomethyl group. As a benzylic bromide, it is an excellent electrophile for nucleophilic substitution (Sₙ2) reactions. The adjacent benzene ring stabilizes the transition state, accelerating the reaction rate compared to a simple alkyl bromide. This makes it a valuable reagent for attaching the 2,4-dimethylbenzyl group, which can serve as a protecting group or as a structural component in drug discovery.[11][12][13]

Common Transformations

The compound readily reacts with a variety of nucleophiles to form new carbon-heteroatom or carbon-carbon bonds. This versatility is crucial for building molecular complexity.

Caption: Common nucleophilic substitution reactions of this compound.

Application in Drug Development

Benzyl bromides are foundational building blocks in medicinal chemistry.[11][14] The 2,4-dimethylbenzyl group introduced by this reagent can be used to:

-

Install Protecting Groups: Temporarily mask reactive functional groups like alcohols or amines during a multi-step synthesis.[13]

-

Build Molecular Scaffolds: Serve as a rigid or semi-rigid linker to connect different pharmacophores, creating novel drug candidates with potentially enhanced or new biological activities.

-

Modify Lead Compounds: The addition of the lipophilic 2,4-dimethylbenzyl group can modulate a drug's solubility, membrane permeability, and metabolic stability, which are key parameters in optimizing a drug's pharmacokinetic profile.

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous chemical and must be handled with appropriate precautions. Like many benzylic bromides, it is a lachrymator (tear-inducing agent) and an irritant.[15]

-

GHS Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.

-

Skin Corrosion/Irritation (Category 2), H315: Causes skin irritation.[16]

-

Serious Eye Damage/Eye Irritation (Category 2), H319: Causes serious eye irritation.[16]

-

Specific target organ toxicity — Single exposure (Category 3), Respiratory system, H335: May cause respiratory irritation.[16]

-

-

GHS Pictogram:

-

GHS07 (Exclamation Mark)

-

Safe Handling Protocols

-

Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of vapors or dust.[16][17] Eyewash stations and safety showers must be readily accessible.[16]

-

Personal Protective Equipment (PPE):

First Aid and Emergency Procedures

-

Inhalation: Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with copious amounts of water for at least 15 minutes. Seek medical attention.[16]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[16]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Storage and Disposal

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[18]

-

Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations. Do not allow the chemical to enter drains or waterways.

Conclusion

This compound is a valuable and highly reactive chemical intermediate. Its utility is centered on the benzylic bromide functional group, which allows for the straightforward introduction of the 2,4-dimethylbenzyl moiety into diverse molecular structures. While its primary application is in advanced organic synthesis, particularly in the fields of pharmaceutical and materials science, its hazardous properties necessitate strict adherence to safety protocols. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective and safe utilization in a research and development setting.

References

- 1. This compound | CAS 78831-87-5 [matrix-fine-chemicals.com]

- 2. Page loading... [guidechem.com]

- 3. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 4. Wohl-Ziegler Reaction [drugfuture.com]

- 5. Wohl-Ziegler Reaction [organic-chemistry.org]

- 6. Wohl-Ziegler Bromination | Chem-Station Int. Ed. [en.chem-station.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5 [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. nbinno.com [nbinno.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Benzyl Bromide [commonorganicchemistry.com]

- 16. fishersci.com [fishersci.com]

- 17. chemicalbook.com [chemicalbook.com]

- 18. fishersci.com [fishersci.com]

A Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Properties, Synthesis, and Applications in Drug Discovery

Abstract

1-(Bromomethyl)-2,4-dimethylbenzene is a substituted aromatic hydrocarbon featuring a highly reactive benzylic bromide functional group. This reactivity makes it a valuable and versatile intermediate in organic synthesis, particularly within the fields of medicinal chemistry and drug development. Its structure allows for the strategic introduction of a 2,4-dimethylbenzyl moiety into target molecules, a common tactic for modifying steric bulk, lipophilicity, and metabolic stability. This guide provides an in-depth overview of the compound's physicochemical properties, a detailed and mechanistically justified protocol for its synthesis, its core applications as an electrophilic building block in pharmaceutical research, and essential safety and handling protocols.

Physicochemical Properties and Identification

This compound is a solid organic compound whose utility is defined by its chemical structure: a benzene ring substituted with two methyl groups and one bromomethyl group.[1] The key to its function is the bromomethyl group, which serves as a potent electrophilic site for alkylation reactions.

A summary of its core physicochemical properties is presented below for quick reference by researchers.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| Appearance | Solid | |

| IUPAC Name | This compound | [1] |

| Synonyms | 2,4-Dimethylbenzyl bromide | N/A |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N |

Synthesis and Mechanistic Insights

The synthesis of this compound is most effectively and selectively achieved through the free-radical bromination of the corresponding trimethylbenzene precursor, 1,2,4-trimethylbenzene (also known as pseudocumene).[2] This method is a cornerstone of synthetic organic chemistry for functionalizing benzylic positions.[3][4]

2.1. Causality of Method Selection

The choice of free-radical bromination is dictated by the desired regioselectivity. The benzylic C-H bonds of the methyl groups on the aromatic ring are significantly weaker than the aromatic C-H bonds. During a free-radical chain reaction, a bromine radical will preferentially abstract a benzylic hydrogen atom.[5][6] This is because the resulting benzylic radical is resonance-stabilized by the aromatic ring, making it a low-energy, readily formed intermediate.

Using N-Bromosuccinimide (NBS) as the bromine source is critical for maintaining a low, constant concentration of molecular bromine (Br₂) and bromine radicals. This minimizes competitive and undesirable electrophilic aromatic substitution on the electron-rich benzene ring. A radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), is required to start the chain reaction.[7][8]

2.2. Step-by-Step Experimental Protocol

This protocol is a self-validating system designed for high yield and purity.

Materials:

-

1,2,4-Trimethylbenzene (Pseudocumene)

-

N-Bromosuccinimide (NBS)

-

Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO)

-

Carbon tetrachloride (CCl₄) or a more environmentally benign solvent like 1,2-dichloroethane.[9][10]

-

Saturated sodium bicarbonate solution

-

Saturated sodium sulfite solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1,2,4-trimethylbenzene and the chosen solvent (e.g., CCl₄).

-

Reagent Addition: Add N-Bromosuccinimide (1.0 equivalent) and a catalytic amount of AIBN (0.02 equivalents).

-

Initiation & Reflux: Heat the mixture to reflux (approx. 77°C for CCl₄). The reaction can be monitored by the disappearance of the dense NBS at the bottom of the flask and the appearance of succinimide, which floats.

-

Workup - Quenching: After the reaction is complete (typically 2-4 hours, monitored by TLC or GC-MS), cool the mixture to room temperature.

-

Workup - Filtration: Filter the mixture to remove the succinimide byproduct. Wash the solid with a small amount of the reaction solvent.

-

Workup - Aqueous Wash: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated sodium sulfite solution (to remove any remaining Br₂), saturated sodium bicarbonate solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product via flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.

2.3. Visualization of Synthetic Workflow

The following diagram outlines the logical flow of the synthesis protocol.

Caption: Synthesis workflow for this compound.

Applications in Drug Development

The utility of this compound in drug development stems from its identity as a benzylic bromide. Such compounds are potent electrophiles and alkylating agents, used to form new carbon-heteroatom or carbon-carbon bonds.[11][12]

3.1. Role as an Electrophilic Intermediate

The carbon atom of the bromomethyl group is highly susceptible to nucleophilic attack. This allows for the covalent attachment of the 2,4-dimethylbenzyl group to a wide range of nucleophiles commonly found in bioactive molecules, including:

-

Alcohols and Phenols (O-Alkylation): To form ethers.

-

Amines (N-Alkylation): To form substituted amines.[13]

-

Thiols (S-Alkylation): To form thioethers.

-

Carboxylates (O-Alkylation): To form esters, often used as protecting groups.[3]

This reactivity is fundamental in building complex molecular architectures needed for active pharmaceutical ingredients (APIs).[14][15]

3.2. Scaffold Modification and Pharmacophore Elaboration

In drug design, small molecular modifications can lead to significant changes in pharmacological activity. This compound is an ideal reagent for:

-

Introducing Steric Bulk: The dimethylbenzyl group can be used to probe steric pockets in enzyme active sites or receptors.

-

Increasing Lipophilicity: The addition of this hydrocarbon-rich fragment increases the overall lipophilicity of a molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties.

-

Blocking Metabolic Sites: Attaching the bulky 2,4-dimethylbenzyl group near a metabolically labile site on a drug candidate can sterically hinder enzymatic degradation, thereby increasing the drug's half-life.

3.3. Logical Workflow for Application

The diagram below illustrates the general role of this compound in modifying a drug scaffold containing a nucleophilic handle.

Caption: Application as an alkylating agent in drug scaffold modification.

Safety, Handling, and Storage

As with other benzylic bromides, this compound is expected to be a hazardous substance that requires careful handling.[13] It is classified as an irritant and is harmful if swallowed.

-

Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and chemical safety goggles or a face shield.[16][17]

-

Hazards: This compound is a suspected lachrymator (a substance that irritates the eyes and causes tears) and is irritating to the skin, eyes, and respiratory system.[13][18] Avoid inhalation of dust or vapors and prevent all contact with skin and eyes.[17]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents, bases, alcohols, and amines.[16]

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., sand, vermiculite) and place in a suitable container for chemical waste disposal.[16] Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is a potent and specific synthetic intermediate with significant value for researchers in organic and medicinal chemistry. Its well-defined reactivity, centered on the benzylic bromide, allows for the precise and strategic modification of complex molecules. Through a straightforward and high-yielding synthesis via free-radical bromination, this reagent provides an accessible tool for elaborating drug scaffolds, enhancing pharmacokinetic properties, and exploring structure-activity relationships. Adherence to strict safety protocols is mandatory to mitigate the risks associated with its handling, ensuring its effective and safe application in the laboratory.

References

- 1. This compound | C9H11Br | CID 2734604 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1,2,4-Trimethylbenzene - Wikipedia [en.wikipedia.org]

- 3. Benzyl bromide - Wikipedia [en.wikipedia.org]

- 4. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 5. byjus.com [byjus.com]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. innospk.com [innospk.com]

- 12. nbinno.com [nbinno.com]

- 13. Benzyl Bromide [commonorganicchemistry.com]

- 14. innospk.com [innospk.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. fishersci.com [fishersci.com]

- 17. synquestlabs.com [synquestlabs.com]

- 18. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene: Synthesis, Characterization, and Applications

Abstract

1-(Bromomethyl)-2,4-dimethylbenzene, a key aromatic halogenated hydrocarbon, serves as a versatile intermediate in advanced organic synthesis. This technical guide provides an in-depth exploration of this compound, beginning with a clarification of its nomenclature and key identifiers. We delve into the mechanistic principles behind its synthesis, offering a comparative analysis of established protocols, including the highly selective Wohl-Ziegler benzylic bromination. A comprehensive section on analytical characterization provides researchers with the expected spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) necessary for unambiguous identification and purity assessment. Furthermore, this guide highlights the compound's utility as a building block in the pharmaceutical industry, supported by relevant examples. Concluding with essential safety and handling protocols, this document is an authoritative resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

Introduction and Nomenclature

This compound is a disubstituted toluene derivative where a bromine atom is attached to one of the methyl groups, rendering it a reactive benzylic bromide. Its utility in organic synthesis stems from the lability of the carbon-bromine bond, which makes the 2,4-dimethylbenzyl group an excellent electrophile for introduction into various molecular scaffolds. Due to historical and systematic naming conventions, this compound is known by several synonyms, which can be a source of ambiguity in literature and commercial sourcing. This guide aims to consolidate this information for clarity.

A crucial distinction must be made between benzylic bromination (on the methyl group) and aromatic bromination (on the benzene ring). The title compound, a product of benzylic bromination, should not be confused with isomers like 1-bromo-2,4-dimethylbenzene, where the bromine is directly attached to the aromatic ring.[1]

Compound Identification

To ensure precision in research and procurement, a clear understanding of the compound's various identifiers is essential. The following table summarizes the primary names and registration numbers.

| Identifier | Value | Source(s) |

| Primary IUPAC Name | This compound | [2] |

| CAS Number | 78831-87-5 | [3] |

| Molecular Formula | C₉H₁₁Br | [3] |

| Molecular Weight | 199.09 g/mol | [3] |

| Common Synonyms | 2,4-Dimethylbenzyl bromide | [4] |

| α-Bromo-2,4-dimethyltoluene | ||

| Benzene, 1-(bromomethyl)-2,4-dimethyl- | [3] |

Physicochemical Properties

This compound is typically a colorless solid under standard conditions.[3] Its physical properties are critical for designing reaction setups, purification procedures, and ensuring safe storage.

| Property | Value | Source(s) |

| Appearance | Colorless solid | [3] |

| Melting Point | 15 °C | [4] |

| Boiling Point | 235.4 °C at 760 mmHg | [4] |

| Density | 1.314 g/cm³ | [4] |

| Refractive Index | 1.554 | [4] |

Synthesis and Mechanistic Insights

The synthesis of this compound primarily involves the selective bromination of a methyl group at a benzylic position of 1,3-dimethylbenzene (m-xylene) or a derivative. The choice of synthetic route is dictated by the desired selectivity, scale, and safety considerations.

Preferred Method: Wohl-Ziegler Benzylic Bromination

The Wohl-Ziegler reaction is the most reliable and selective method for benzylic bromination.[2][5] It utilizes N-Bromosuccinimide (NBS) as the bromine source in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or UV light.[2] The key advantage of NBS is that it maintains a very low, steady-state concentration of molecular bromine (Br₂) and hydrogen bromide (HBr) in the reaction medium.[6] This is crucial because high concentrations of Br₂ would lead to competing electrophilic addition to the aromatic ring, a significant side reaction.

Mechanism: The reaction proceeds via a free-radical chain mechanism:

-

Initiation: The radical initiator (or UV light) homolytically cleaves to form initial radicals, which then react with trace HBr to generate a bromine radical (Br•).

-

Propagation (Step 1): A bromine radical abstracts a hydrogen atom from one of the methyl groups of m-xylene. This abstraction occurs preferentially at the benzylic position because the resulting 2,4-dimethylbenzyl radical is stabilized by resonance with the aromatic ring.

-

Propagation (Step 2): The 2,4-dimethylbenzyl radical reacts with a molecule of Br₂ (generated in situ from the reaction of NBS with HBr) to form the product, this compound, and a new bromine radical, which continues the chain.

-

Termination: The reaction terminates when two radicals combine.

Alternative Method: Synthesis from 2,4-Dimethylbenzyl Alcohol

An alternative route involves the conversion of the corresponding alcohol. This method avoids the direct use of radical conditions on the hydrocarbon but requires the prior synthesis of 2,4-dimethylbenzyl alcohol.

Protocol: A common procedure involves treating (2,4-dimethylphenyl)methanol with a brominating agent like phosphorus tribromide (PBr₃) in an ethereal solvent.[7]

-

Setup: A solution of (2,4-dimethylphenyl)methanol in a suitable solvent (e.g., diisopropyl ether) is prepared in a flask and cooled to 0 °C in an ice bath.

-

Addition: Phosphorus tribromide is added dropwise to the cooled solution with stirring.

-

Reaction: The mixture is allowed to warm to room temperature and stirred for approximately 1-2 hours.

-

Workup: The reaction is quenched by the addition of water. The product is extracted into an organic solvent (e.g., ethyl acetate).

-

Purification: The organic layer is washed sequentially with water, saturated sodium bicarbonate solution, and brine. After drying over an anhydrous salt (e.g., MgSO₄), the solvent is removed under reduced pressure to yield the product.[7]

Causality: This method is effective for small-scale synthesis when the starting alcohol is readily available. The reaction proceeds via an Sₙ2-type mechanism where the hydroxyl group is converted into a good leaving group by PBr₃, followed by displacement by the bromide ion. It offers high conversion but uses corrosive and moisture-sensitive reagents.

Analytical Characterization

Rigorous characterization is imperative to confirm the identity and purity of the synthesized this compound. The following data represents expected outcomes from standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Proton NMR is the primary tool for structural confirmation. The spectrum is characterized by distinct signals for the benzylic, aromatic, and methyl protons.

-

Expected Chemical Shifts (CDCl₃):

-

δ 7.17-7.20 ppm (d, 1H): Aromatic proton ortho to the -CH₂Br group.

-

δ 6.96-7.00 ppm (m, 2H): Remaining two aromatic protons.

-

δ 4.50 ppm (s, 2H): Benzylic protons of the -CH₂Br group. The singlet nature and downfield shift are highly characteristic.

-

δ 2.37 ppm (s, 3H): Methyl protons at the C4 position.

-

δ 2.30 ppm (s, 3H): Methyl protons at the C2 position.[7]

-

-

-

¹³C NMR: Carbon NMR provides complementary information about the carbon skeleton.

-

Predicted Chemical Shifts (CDCl₃):

-

δ 138-140 ppm: Aromatic quaternary carbon at C4.

-

δ 136-138 ppm: Aromatic quaternary carbon at C1.

-

δ 134-136 ppm: Aromatic quaternary carbon at C2.

-

δ 131-133 ppm: Aromatic C-H carbon (methine).

-

δ 128-130 ppm: Aromatic C-H carbon (methine).

-

δ 126-128 ppm: Aromatic C-H carbon (methine).

-

δ 32-34 ppm: Benzylic carbon (-CH₂Br).

-

δ 20-22 ppm: Methyl carbon (-CH₃).

-

δ 18-20 ppm: Methyl carbon (-CH₃). (Note: Predictions are based on additive rules and comparison with similar structures.[8][9])

-

-

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorptions for the aromatic ring and the alkyl halide functionality.

-

Expected Absorption Bands:

-

3100-3000 cm⁻¹: Aromatic C-H stretching.

-

3000-2850 cm⁻¹: Aliphatic C-H stretching (from methyl and methylene groups).

-

1615, 1500 cm⁻¹: Aromatic C=C ring stretching.

-

~1210 cm⁻¹: C-Br stretching vibration (can be weak).

-

880-810 cm⁻¹: C-H out-of-plane bending, indicative of the 1,2,4-trisubstitution pattern on the benzene ring.[10]

-

Mass Spectrometry (MS)

Electron Ionization (EI) mass spectrometry will result in a characteristic molecular ion and fragmentation pattern.

-

Expected m/z Fragments:

-

m/z 198/200: Molecular ion peak (M⁺•), showing the characteristic ~1:1 isotopic pattern for bromine (⁷⁹Br and ⁸¹Br).

-

m/z 119: Base peak, corresponding to the loss of the bromine radical ([M-Br]⁺). This fragment is the stable 2,4-dimethylbenzyl cation.

-

m/z 91: Loss of an ethyl group from the [M-Br]⁺ fragment, forming the tropylium ion, a common fragment for benzylic compounds.[11][12]

-

Applications in Pharmaceutical Development

Benzylic bromides are powerful alkylating agents and are widely used as intermediates in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).[13] While direct examples for this compound are proprietary or less common, its structural isomer, 3,5-bis(bromomethyl)toluene, is a key precursor in the synthesis of Anastrozole , a non-steroidal aromatase inhibitor used to treat breast cancer.[14][15][16]

The synthesis of Anastrozole involves the alkylation of 1,2,4-triazole with a functionalized benzylic bromide.[14] This highlights the critical role of reagents like this compound as electrophilic building blocks. They enable the covalent linkage of an aromatic core to a nucleophilic moiety (like a heterocycle), a common strategy in medicinal chemistry to construct drug candidates. The dimethyl substitution pattern allows for fine-tuning of steric and electronic properties, influencing the molecule's binding affinity and pharmacokinetic profile.

Safety, Handling, and Disposal

This compound and related benzylic bromides are hazardous chemicals that require strict safety protocols.

-

Hazards:

Personal Protective Equipment (PPE) and Handling

-

Engineering Controls: All manipulations must be conducted in a certified chemical fume hood to avoid inhalation of vapors.

-

Gloves: Wear heavy-duty, chemical-resistant gloves (e.g., nitrile or neoprene). Double-gloving is recommended.

-

Eye Protection: Chemical safety goggles and a full-face shield are mandatory.

-

Lab Coat: A chemically resistant lab coat must be worn and kept buttoned.

-

Handling: Avoid all personal contact.[19] Use compatible spatulas and glassware. Keep containers tightly sealed when not in use. Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents, bases, and moisture.[20]

Spill and Disposal Procedures

-

Spills: In case of a spill, evacuate the area. Absorb the spill with an inert, non-combustible material (e.g., sand or vermiculite). Do not use combustible materials like paper towels. Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

-

Disposal: All waste containing this compound, including contaminated materials and empty containers, must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

References

- 1. The halogen effect on the 13C NMR chemical shift in substituted benzenes - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 2. Wohl–Ziegler bromination - Wikipedia [en.wikipedia.org]

- 3. Page loading... [guidechem.com]

- 4. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]

- 5. grokipedia.com [grokipedia.com]

- 6. Wohl-Ziegler Reaction [organic-chemistry.org]

- 7. 2,4-DIMETHYLBENZYL BROMIDE | 78831-87-5 [chemicalbook.com]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. researchgate.net [researchgate.net]

- 10. spectroscopyonline.com [spectroscopyonline.com]

- 11. assets.thermofisher.cn [assets.thermofisher.cn]

- 12. youtube.com [youtube.com]

- 13. zhishangchemical.com [zhishangchemical.com]

- 14. vjs.ac.vn [vjs.ac.vn]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. datasheets.scbt.com [datasheets.scbt.com]

- 18. Benzyl Bromide | C7H7Br | CID 7498 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 20. dept.harpercollege.edu [dept.harpercollege.edu]

An In-Depth Technical Guide to 1-(Bromomethyl)-2,4-dimethylbenzene for Researchers and Drug Development Professionals

Introduction: Unveiling a Versatile Synthetic Building Block

1-(Bromomethyl)-2,4-dimethylbenzene, also commonly referred to as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon that serves as a valuable intermediate in the field of organic synthesis. Its structure, featuring a reactive benzylic bromide functional group, makes it a potent alkylating agent, enabling the introduction of the 2,4-dimethylbenzyl moiety into a wide array of molecular scaffolds. This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and applications, with a particular focus on its relevance to drug discovery and development.

Physicochemical Properties: A Quantitative Overview

A thorough understanding of the physicochemical properties of this compound is paramount for its effective handling, application in reactions, and purification. The key physical constants for this compound are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 78831-87-5 | [1] |

| Molecular Formula | C₉H₁₁Br | [2] |

| Molecular Weight | 199.09 g/mol | [2] |

| Appearance | Colorless solid or oil | [1] |

| Melting Point | 15 °C | [3] |

| Boiling Point | 235.4 °C at 760 mmHg | [3] |

| Density | 1.314 g/cm³ | |

| Solubility | Soluble in many organic solvents. | |

| Refractive Index | 1.554 | [3] |

Synthesis of this compound: A Reliable Protocol

The synthesis of this compound is most commonly achieved through the bromination of the corresponding alcohol, (2,4-dimethylphenyl)methanol. This method offers high yields and a straightforward procedure.

Experimental Protocol: Synthesis from (2,4-dimethylphenyl)methanol

This protocol details the conversion of (2,4-dimethylphenyl)methanol to this compound using phosphorus tribromide.

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (2,4-dimethylphenyl)methanol in a suitable anhydrous solvent such as diisopropyl ether.

-

Cool the solution to 0 °C using an ice bath.

Step 2: Addition of Brominating Agent

-

Slowly add phosphorus tribromide (PBr₃) dropwise to the cooled solution of the alcohol. The addition should be controlled to maintain the temperature at 0 °C.[4]

Step 3: Reaction Progression

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for approximately one hour to ensure the reaction goes to completion.[4]

Step 4: Workup and Purification

-

Quench the reaction by carefully adding water.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and brine.[4]

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and concentrate the solvent under reduced pressure to yield this compound as a colorless oil.[1]

References

Hazards associated with 1-(Bromomethyl)-2,4-dimethylbenzene

An In-depth Technical Guide to the Hazards Associated with 1-(Bromomethyl)-2,4-dimethylbenzene

Introduction

This compound, also known as 2,4-dimethylbenzyl bromide, is a substituted aromatic hydrocarbon with the chemical formula C₉H₁₁Br. It belongs to the family of benzyl bromides, which are widely utilized in organic synthesis as versatile alkylating agents for introducing a 2,4-dimethylbenzyl group into various molecules. This reactivity, however, is intrinsically linked to its significant hazardous properties. This guide provides a comprehensive technical overview of the hazards associated with this compound, offering critical insights for researchers, scientists, and professionals in drug development to ensure its safe handling and use. The information presented herein is synthesized from available safety data for the compound and its structural analogs, providing a robust framework for risk assessment and management.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to anticipating its behavior and associated hazards.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁Br | |

| Molecular Weight | 199.09 g/mol | |

| Appearance | Solid | |

| InChI Key | WGLUZJWOTTXZIC-UHFFFAOYSA-N | |

| SMILES String | CC1=C(CBr)C=CC(C)=C1 |

The presence of a bromomethyl group attached to a benzene ring makes this compound a potent lachrymator and a reactive electrophile, which is the primary driver of its biological and chemical hazards.

Health Hazard Assessment

This compound and its analogs are potent irritants and corrosive agents. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

Acute Toxicity and Primary Hazards

Based on data from structurally similar compounds like 1,4-Bis(bromomethyl)benzene and other benzyl bromides, the following GHS classifications are anticipated.

-

Skin Corrosion/Irritation (Category 1B) : This compound is expected to cause severe skin burns and damage.[1] Contact with the skin will likely lead to immediate irritation, redness, and pain, potentially progressing to chemical burns.

-

Serious Eye Damage/Eye Irritation (Category 1) : Direct contact with the eyes can cause serious, potentially irreversible damage.[1] It is a potent lachrymator, causing immediate and profuse tearing.

-

Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory Tract Irritation : Inhalation of dust or vapors may cause severe irritation to the mucous membranes and upper respiratory tract.[1] Symptoms can include coughing, shortness of breath, headache, and nausea.[1]

-

Acute Toxicity (Oral, Category 4) : While specific data for this compound is limited, related compounds are classified as harmful if swallowed.[2] Ingestion can cause severe irritation and burns to the gastrointestinal tract.[3]

Reactivity and Stability Profile

A clear understanding of a compound's reactivity is crucial for safe storage and handling, preventing accidents and hazardous reactions.

Chemical Stability

The product is stable under normal handling and storage conditions.[1] However, it is sensitive to moisture and should be stored under an inert atmosphere.[1]

Incompatible Materials

To prevent hazardous reactions, avoid contact with the following:

-

Bases: Reacts vigorously with strong bases.[3]

-

Alcohols and Amines: As a potent alkylating agent, it will react readily with nucleophiles like alcohols and amines.[1][3]

-

Metals: May be corrosive to certain metals.[3]

Hazardous Decomposition Products

When involved in a fire or subjected to high temperatures, this compound can decompose to produce highly toxic and corrosive fumes, including:

-

Carbon monoxide (CO) and Carbon dioxide (CO₂)[3]

-

Hydrogen halides, specifically Hydrogen Bromide (HBr)[3]

Safe Handling and Emergency Protocols

Given the significant hazards, stringent safety protocols must be implemented when handling this compound. The following workflows are designed to provide a self-validating system of safety.

Engineering Controls and Personal Protective Equipment (PPE)

The primary directive is to minimize all potential for exposure.

Workflow for Establishing a Safe Workspace

Caption: Required engineering controls and PPE for handling this compound.

Step-by-Step Handling Protocol:

-

Preparation: Before handling, ensure a chemical fume hood is operational. Locate the nearest emergency eye wash station and safety shower.[1]

-

Donning PPE: Wear appropriate PPE, including double-layered chemical-resistant gloves, chemical safety goggles, a full-face shield, and a lab coat.[1][3]

-

Handling: Conduct all manipulations of the compound within the fume hood to prevent inhalation of dust or vapors.[3] Avoid creating dust.

-

Storage: Keep the container tightly closed when not in use.[1] Store in a cool, dry, well-ventilated area away from incompatible materials.[1] The storage area should be designated for corrosive materials.[3]

-

Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in the work area.

First-Aid and Emergency Response

Immediate and appropriate first aid is critical in the event of an exposure.

Emergency Response Workflow

Caption: First-aid procedures following exposure to this compound.

-

Inhalation: Remove the individual to fresh air immediately. If breathing is difficult or has stopped, provide artificial respiration.[2][3] Seek immediate medical attention.[1]

-

Skin Contact: Immediately remove all contaminated clothing.[3] Wash the affected area with copious amounts of soap and water for at least 15 minutes.[1] Seek immediate medical attention.[3]

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if it is safe to do so. Seek immediate medical attention from an ophthalmologist.[1]

-

Ingestion: Do NOT induce vomiting.[1][3] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[1] Seek immediate medical attention.[3]

Spill and Disposal Procedures

-

Spill Response: Evacuate the area. Wear full PPE, including respiratory protection.[1] Do not let the chemical enter drains.[3] Carefully sweep or shovel the solid material into a suitable, closed container for disposal.[1] Avoid generating dust.

-

Waste Disposal: Dispose of waste materials at an approved waste disposal plant. Disposal must be in accordance with all local, regional, and national regulations.[3]

Conclusion

This compound is a valuable synthetic reagent, but its utility is matched by its significant hazards. It is a corrosive substance that can cause severe damage to the skin, eyes, and respiratory system. A comprehensive understanding of its reactivity, coupled with strict adherence to engineering controls, personal protective equipment protocols, and emergency procedures, is paramount for its safe use. By integrating the principles and protocols outlined in this guide, research and development professionals can mitigate the risks and handle this compound with the necessary level of caution and respect.

References

A Comprehensive Technical Guide to the ¹H NMR Spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy remains an unparalleled tool for the structural elucidation of organic molecules. For professionals in pharmaceutical research and chemical development, a precise interpretation of NMR spectra is fundamental to verifying molecular identity, purity, and conformation. This guide provides an in-depth analysis of the ¹H NMR spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene, a substituted aromatic compound. We will dissect the spectrum by examining the core principles of chemical shift, spin-spin coupling, and signal integration, moving beyond simple prediction to explain the causal electronic and spatial effects that govern the spectral output. This document is structured to serve as a practical reference for researchers who rely on rigorous spectral interpretation.

Molecular Structure and Proton Environments

To accurately interpret the ¹H NMR spectrum, we must first identify all chemically non-equivalent proton environments within the this compound molecule. Due to the molecule's lack of symmetry, there are five distinct sets of protons.

-

Benzylic Protons (-CH₂Br): Two protons on the carbon adjacent to the benzene ring and the bromine atom.

-

Ortho-Methyl Protons (C2-CH₃): Three protons of the methyl group at the C2 position.

-

Para-Methyl Protons (C4-CH₃): Three protons of the methyl group at the C4 position.

-

Aromatic Protons (Ar-H): Three protons located at the C3, C5, and C6 positions of the benzene ring.

Each of these environments will produce a unique signal in the ¹H NMR spectrum, characterized by its chemical shift, integration value, and splitting pattern.

A Predictive Analysis of the ¹H NMR Spectrum

The appearance of a ¹H NMR spectrum is governed by the interplay of local electronic environments and through-bond interactions between neighboring protons.

Chemical Shift (δ)

The chemical shift of a proton is highly sensitive to the electron density surrounding it. Electron-withdrawing groups decrease this density (a "deshielding" effect), causing the signal to appear at a higher chemical shift (downfield), while electron-donating groups increase electron density ("shielding") and move the signal to a lower chemical shift (upfield).[1]

-

Benzylic Protons (-CH₂Br): These protons are subject to two significant deshielding effects. First, their position adjacent to the benzene ring places them in a benzylic environment, which typically resonates around 2.2-2.5 ppm.[2] Second, the attached bromine atom is highly electronegative, further withdrawing electron density. This combined influence shifts the signal significantly downfield, with an expected chemical shift in the range of ~4.4–4.5 ppm . This is consistent with the observed shift for benzyl bromide (4.45 ppm in CDCl₃).[3]

-

Methyl Protons (-CH₃): The two methyl groups are attached directly to the aromatic ring. Their protons will resonate in the typical range for benzylic methyl groups, around 2.2–2.4 ppm .[4] Although the electronic environments of the C2-methyl and C4-methyl groups are slightly different, their chemical shifts are often very close and may even overlap depending on the spectrometer's resolution.

-

Aromatic Protons (Ar-H): Protons directly attached to a benzene ring typically resonate between 6.5 and 8.5 ppm due to the deshielding effect of the aromatic ring current.[5][6] The specific shifts of the three aromatic protons in this compound are influenced by the substitution pattern:

-

H6: This proton is ortho to the electron-withdrawing bromomethyl group and will be the most deshielded of the aromatic protons, appearing furthest downfield.

-

H5: This proton is ortho to the weakly electron-donating C4-methyl group.

-

H3: This proton is positioned between the two weakly electron-donating methyl groups at C2 and C4. Collectively, these protons will appear as distinct signals in the ~6.9–7.2 ppm region.

-

Signal Integration

The area under each NMR signal is directly proportional to the number of protons it represents. For this compound, the relative integration values will be:

-

-CH₂Br: 2H

-

C2-CH₃: 3H

-

C4-CH₃: 3H

-

Ar-H (total): 3H (as three individual 1H signals)

Spin-Spin Coupling (J-Coupling)

Spin-spin coupling, or J-coupling, is the through-bond interaction between non-equivalent protons, which results in the splitting of NMR signals.[7] The multiplicity of a signal can typically be predicted by the "n+1 rule," where 'n' is the number of equivalent neighboring protons.[8] The magnitude of this interaction is the coupling constant (J), measured in Hertz (Hz).

-

-CH₂Br (at ~4.4 ppm): These protons have no adjacent, non-equivalent protons. Therefore, this signal will appear as a singlet (s) .

-

-CH₃ groups (at ~2.3 ppm): The protons of both methyl groups have no adjacent protons to couple with. Both signals will appear as singlets (s) .

-

Aromatic Protons (at ~6.9–7.2 ppm): The coupling patterns in substituted benzene rings are highly informative.

-

H6: This proton is adjacent to only one proton, H5. This is an ortho-coupling (a three-bond coupling, ³J), which is typically strong (7–10 Hz).[9] Thus, the H6 signal will be split into a doublet (d) .

-

H5: This proton is coupled to H6 (ortho-coupling, ³J ≈ 7–10 Hz) and to H3 (meta-coupling, a four-bond coupling, ⁴J). Meta-coupling is significantly weaker, typically 2–3 Hz.[7][9] This double splitting will result in a doublet of doublets (dd) .

-

H3: This proton is only coupled to H5 via a weak meta-coupling (⁴J ≈ 2–3 Hz). It has no ortho neighbors. Therefore, its signal will appear as a narrow doublet (d) or, if the resolution is insufficient to resolve the small coupling, a sharp singlet (s) .

-

Summary of Predicted Spectral Data

The anticipated ¹H NMR data for this compound is summarized below for clarity and quick reference.

| Signal Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant(s), J (Hz) | Integration |

| -CH₂Br | ~4.45 | Singlet (s) | N/A | 2H |

| C2-CH₃ | ~2.35 | Singlet (s) | N/A | 3H |

| C4-CH₃ | ~2.30 | Singlet (s) | N/A | 3H |

| Ar-H (H6) | ~7.15 | Doublet (d) | ³J ≈ 8.0 | 1H |

| Ar-H (H5) | ~7.00 | Doublet of Doublets (dd) | ³J ≈ 8.0, ⁴J ≈ 2.0 | 1H |

| Ar-H (H3) | ~6.95 | Doublet (d) or Singlet (s) | ⁴J ≈ 2.0 | 1H |

Visualization of Molecular Structure and Coupling

The following diagram illustrates the unique proton environments and the key through-bond coupling interactions that define the splitting patterns in the aromatic region of the spectrum.

Caption: Structure of this compound with key proton-proton J-couplings.

Experimental Protocol: High-Resolution Sample Preparation

The quality of the final spectrum is critically dependent on meticulous sample preparation. A compromised sample cannot be fully rectified by instrument settings or data processing. The following protocol ensures the acquisition of high-resolution data.

Materials:

-

This compound sample (5-25 mg)[10]

-

High-purity deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8+ atom % D)[11]

-

Internal standard (e.g., Tetramethylsilane, TMS)

-

High-quality 5 mm NMR tube (clean and dry)

-

Pasteur pipette and glass wool

-

Small vial for dissolution

Procedure:

-

Weighing the Sample: Accurately weigh approximately 10-15 mg of the compound into a clean, dry vial.[12]

-

Solvent Addition: Add ~0.7 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[11] Most deuterated solvents contain a small amount of TMS (0.03-0.05%) which serves as the internal reference standard (δ = 0.00 ppm).

-

Dissolution: Gently swirl or vortex the vial to ensure the sample completely dissolves.

-

Filtration (Critical Step): Tightly pack a small plug of glass wool into a Pasteur pipette. Filter the sample solution through this plug directly into the NMR tube.[10] This step is essential to remove any suspended particulate matter, which can severely degrade magnetic field homogeneity and cause significant line broadening.[10]

-

Sample Volume Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm, corresponding to a volume of 0.6-0.7 mL. Incorrect sample volume can complicate the shimming process, which optimizes the magnetic field homogeneity.[11]

-

Capping and Labeling: Cap the NMR tube securely to prevent solvent evaporation and contamination. Clearly label the tube with the sample identity.

-

Data Acquisition: Insert the sample into the NMR spectrometer. The instrument will then be "locked" onto the deuterium signal of the solvent, and the magnetic field will be "shimmed" to maximize homogeneity before data acquisition.

Conclusion

The ¹H NMR spectrum of this compound is a clear illustration of how fundamental NMR principles manifest in a real-world molecule. The spectrum is defined by five distinct signals: a downfield singlet for the bromomethyl protons, two upfield singlets for the non-equivalent methyl groups, and a characteristic set of three signals in the aromatic region (a doublet, a doublet of doublets, and a narrow doublet/singlet). Each signal's chemical shift, integration, and multiplicity provides unambiguous evidence for the compound's specific substitution pattern. This guide provides the predictive framework and experimental considerations necessary for researchers to confidently assign the structure of this molecule and apply these interpretive principles to more complex chemical entities.

References

- 1. NMR Spectroscopy of Benzene Derivatives [moodle.tau.ac.il]

- 2. web.pdx.edu [web.pdx.edu]

- 3. rsc.org [rsc.org]

- 4. youtube.com [youtube.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 7. acdlabs.com [acdlabs.com]

- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. publish.uwo.ca [publish.uwo.ca]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 1-(Bromomethyl)-2,4-dimethylbenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 1-(bromomethyl)-2,4-dimethylbenzene. In the absence of publicly available experimental data, this document presents a robustly predicted spectrum grounded in fundamental NMR principles and substantiated by data from analogous structures. It serves as an essential resource for researchers, scientists, and professionals in drug development, offering not only a detailed spectral interpretation but also a field-proven protocol for experimental acquisition. The guide emphasizes the causality behind experimental choices, ensuring a deep understanding of both the theoretical and practical aspects of ¹³C NMR spectroscopy for the structural elucidation of substituted aromatic compounds.

Theoretical Principles of Spectral Analysis

The structural characterization of novel or modified organic compounds is a cornerstone of chemical and pharmaceutical research. ¹³C NMR spectroscopy provides direct insight into the carbon skeleton of a molecule, with the chemical shift of each carbon nucleus being exquisitely sensitive to its local electronic environment. For a molecule like this compound, a trisubstituted benzene derivative, a thorough understanding of symmetry and substituent effects is paramount for an accurate spectral assignment.

Molecular Symmetry and Chemical Equivalence

The first step in predicting a ¹³C NMR spectrum is to determine the number of chemically non-equivalent carbon atoms in the molecule. Carbons that can be interchanged by a symmetry operation (like a plane of symmetry or an axis of rotation) are considered chemically equivalent and will produce a single resonance signal.

This compound possesses no plane of symmetry that bisects the molecule into identical halves. Due to the unsymmetrical substitution pattern (bromomethyl at C1, methyl at C2, and methyl at C4), all nine carbon atoms in the molecule are in unique chemical environments. Therefore, it is predicted that the proton-decoupled ¹³C NMR spectrum will exhibit nine distinct signals .

To facilitate discussion, the following standard IUPAC numbering is adopted for the carbon atoms:

Figure 1: Structure and Carbon Numbering of this compound.

Substituent Chemical Shift (SCS) Effects

The chemical shifts of the aromatic carbons (C1-C6) are modulated by the electronic effects of the attached groups. The base value for a benzene carbon is ~128.5 ppm. Substituents alter this value through inductive and resonance effects.

-

Methyl Groups (at C2 and C4): Methyl groups are weakly electron-donating through induction and hyperconjugation. This increases the electron density on the aromatic ring, causing a shielding effect (an upfield shift to a lower ppm value) on the carbons to which they are attached (ipso), as well as the ortho and para positions.[1]

-

Bromomethyl Group (at C1): The -CH₂Br group presents a more complex influence. The electronegative bromine atom withdraws electron density inductively through the sigma bonds, which would typically deshield nearby carbons (downfield shift). However, the bromine atom also possesses a large, polarizable electron cloud. This can lead to a phenomenon known as the "heavy atom effect," which introduces significant diamagnetic shielding, often causing an upfield shift for the ipso-carbon that is counterintuitive to simple electronegativity arguments.[2][3] The overall effect on the aromatic ring is a combination of these factors.

Predicted ¹³C NMR Spectrum and Peak Assignments

The following chemical shifts are predicted using a machine learning-based algorithm, cross-referenced with empirical data from structurally similar compounds to ensure high fidelity. The analysis assumes the spectrum is recorded in deuterated chloroform (CDCl₃), a common and relatively non-interactive solvent for such compounds.[4][5]